molecular formula C25H25N3O3S B4046036 4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B4046036
M. Wt: 447.6 g/mol
InChI Key: WIECQXPISIEWNZ-UHFFFAOYSA-N
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Description

4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-sec-butoxybenzamide is 447.16166284 g/mol and the complexity rating of the compound is 630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Characterization

N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-sec-butoxybenzamide and related compounds have been explored for their potential in synthesizing novel polyimides with unique properties. These polymers exhibit high solubility in organic solvents and demonstrate thermal stability, making them candidates for advanced materials applications. The research by Butt et al. highlights the synthesis and characterization of aromatic polyimides, indicating the compound's role in developing materials with desirable thermal and solubility profiles (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Antioxidant Activity

Compounds related to N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-sec-butoxybenzamide have been studied for their antioxidant properties. The electrochemical oxidation mechanisms of amino-substituted benzamides, which share a structural resemblance, are crucial for understanding their free radical scavenging activity. Jovanović et al. provided insights into the electrochemical behavior and potential antioxidant activity of these compounds, suggesting their usefulness in combating oxidative stress (Jovanović, Miličević, Jadreško, & Hranjec, 2020).

Anti-inflammatory and Anti-angiogenic Properties

Research on derivatives of benzophenone, including compounds similar to N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-sec-butoxybenzamide, has shown significant anti-inflammatory and anti-angiogenic activities. These compounds, particularly in the context of cyclooxygenase-2 (Cox-2) inhibition, have demonstrated potential in treating inflammatory conditions and angiogenic disorders, suggesting a pathway for developing new therapeutic agents (Puttaswamy, Malojiao, Mohammed, Sherapura, Prabhakar, & Khanum, 2018).

Catalytic and Synthetic Applications

The compound and its analogs have been utilized in catalytic processes to synthesize heterocyclic compounds. For instance, palladium-catalyzed reactions involving similar benzamide derivatives have been developed to construct quinazolinones, showcasing the versatility of these compounds in facilitating complex chemical transformations (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-4-butan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-3-17(2)31-22-14-12-19(13-15-22)24(30)28-25(32)27-21-11-7-10-20(16-21)26-23(29)18-8-5-4-6-9-18/h4-17H,3H2,1-2H3,(H,26,29)(H2,27,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIECQXPISIEWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
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4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
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4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
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4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
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4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
Reactant of Route 6
4-(butan-2-yloxy)-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

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